![molecular formula C14H25NO B2870298 N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide CAS No. 2305474-44-4](/img/structure/B2870298.png)
N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CCPA is a selective A1 adenosine receptor agonist, which means it can activate specific receptors in the body that are involved in various physiological processes.
Mécanisme D'action
CCPA works by activating A1 adenosine receptors, which are found in various tissues throughout the body, including the brain, heart, and immune system. Activation of A1 adenosine receptors has been shown to have various physiological effects, including reducing inflammation, protecting against ischemic injuries, and regulating neurotransmitter release.
Biochemical and Physiological Effects
Activation of A1 adenosine receptors by CCPA has been shown to have various biochemical and physiological effects. In the brain, CCPA has been shown to increase the release of the neurotransmitter GABA, which can have anxiolytic and sedative effects. CCPA has also been shown to reduce the release of glutamate, which can have neuroprotective effects. In the heart, CCPA has been shown to reduce the severity of ischemic injuries by increasing blood flow and reducing oxidative stress. In the immune system, CCPA has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CCPA has several advantages for lab experiments. It is a selective A1 adenosine receptor agonist, which means it can be used to specifically activate these receptors without affecting other receptors in the body. CCPA is also relatively stable and can be stored for long periods without degradation. However, CCPA has some limitations for lab experiments. It has relatively low solubility in water, which can make it difficult to administer in certain experiments. CCPA can also have off-target effects at high concentrations, which can complicate the interpretation of results.
Orientations Futures
For CCPA research could include further investigation into its neuroprotective properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CCPA could also be studied further for its anti-inflammatory properties and its potential use in the treatment of autoimmune diseases. Additionally, the anti-cancer properties of CCPA could be further explored, particularly in the treatment of other types of cancer. Finally, the development of new analogs of CCPA with improved solubility and selectivity could lead to the discovery of even more potent therapeutic agents.
Méthodes De Synthèse
CCPA is synthesized through a multistep process that involves the reaction of cycloheptanone with methylamine, followed by the reaction of the resulting compound with acetic anhydride. The final step involves the reaction of the resulting compound with propargyl bromide to form CCPA. The purity of CCPA can be increased through recrystallization and column chromatography.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects, particularly in the treatment of ischemic injuries. CCPA has also been shown to have anti-inflammatory properties and can reduce the severity of inflammation in various animal models. Moreover, CCPA has been shown to have anti-cancer properties, particularly in the treatment of breast cancer.
Propriétés
IUPAC Name |
N-(1-cycloheptyl-2-methylpropan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-4-13(16)15-14(2,3)11-12-9-7-5-6-8-10-12/h4,12H,1,5-11H2,2-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKXUQWLGLBYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCCC1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cycloheptyl-2-methylpropan-2-yl)prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.